5alpha-Cholestan-6-one, 3beta-chloro-
Description
Properties
CAS No. |
1056-93-5 |
|---|---|
Molecular Formula |
C27H45ClO |
Molecular Weight |
421.1 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H45ClO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1 |
InChI Key |
YLMOGCNVTMEHRU-ZNCJEFCDSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)Cl)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Synonyms |
3β-Chloro-5α-cholestan-6-one |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
5alpha-Cholestan-6-one, 3beta-chloro- is a chlorinated steroid derivative characterized by its unique structural features. The presence of the chlorine atom at the 3β position and the ketone group at the 6 position contribute to its reactivity and potential applications. The compound exhibits specific interactions, including hydrogen bonding, which influences its crystallization behavior and solubility in different solvents .
Medicinal Chemistry Applications
1. Anticancer Research
Research has indicated that derivatives of 5alpha-cholestan-6-one compounds exhibit cytotoxic properties against various cancer cell lines. A study demonstrated that the chlorinated derivative could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests potential therapeutic applications in oncology .
2. Steroid Hormone Modulation
The compound's structure allows it to interact with steroid hormone receptors, making it a candidate for developing hormone-related therapies. Its ability to modulate steroid activity can be beneficial in treating hormone-dependent conditions such as certain types of breast cancer or prostate cancer .
3. Synthesis of Novel Compounds
5alpha-Cholestan-6-one, 3beta-chloro- serves as a precursor for synthesizing more complex molecules. For instance, it can be transformed into various derivatives that possess enhanced biological activity or novel pharmacological properties. This versatility is crucial for drug discovery and development .
Materials Science Applications
1. Ferroelectric Properties
Research has explored the use of crystalline liquid esters derived from 5alpha-cholestan-6-one in creating materials with ferroelectric properties. These materials are essential for developing advanced electronic devices, including capacitors and non-volatile memory systems .
2. Drug Delivery Systems
Due to its lipid-like properties, this compound can be incorporated into drug delivery systems that enhance the bioavailability of hydrophobic drugs. Its ability to form stable emulsions makes it suitable for pharmaceutical formulations aimed at improving drug solubility and absorption .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5α-Cholestan-6-one Derivatives
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The chlorine at 3β in the target compound enhances its electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions (e.g., acetate formation in ). Hydroxy derivatives (e.g., 3β-Hydroxy-5α-cholestan-6-one) exhibit anti-inflammatory properties by inhibiting NO production in activated microglia, a critical pathway in neuroinflammation . Acetoxy groups (e.g., 3β-Acetoxy-5-hydroxy-5α-cholestan-6-one) improve stability during synthesis but are typically non-isolable intermediates .
Role of the C6 Ketone: The ketone at C6 is a common feature in these derivatives, facilitating hydrogen bonding with biological targets. For example, in 3β-Hydroxy-5α-cholestan-6-one, the C6 ketone may interact with active sites of enzymes involved in NO synthesis .
Preparation Methods
Reaction Mechanism and Conditions
The 3β-hydroxyl group of the precursor undergoes nucleophilic substitution, where SOCl₂ converts the hydroxyl (-OH) moiety into a chloro (-Cl) group. The reaction proceeds under anhydrous conditions in dichloromethane at reflux (40–50°C) for 4–6 hours, yielding 3β-chloro-5α-cholestan-6-one with minimal byproducts. The stereochemical integrity at C3 is preserved due to the SN2 mechanism, ensuring retention of the β-configuration.
Key reaction parameters :
-
Molar ratio : 1:1.2 (precursor : SOCl₂)
-
Solvent : Dichloromethane (dry)
-
Temperature : 45°C (reflux)
Alternative Halogenation Strategies Using Silver Chromate
A modified approach, adapted from the synthesis of iodinated cholestan-6-one derivatives, employs silver chromate (Ag₂CrO₄) and hydrochloric acid (HCl) to introduce the chloro group. While originally developed for iodo derivatives, this method demonstrates adaptability for chlorination under controlled conditions.
Reaction Setup and Optimization
The steroidal olefin precursor (5α-cholest-6-en-3β-ol) is treated with Ag₂CrO₄ and HCl in pyridine, facilitating electrophilic addition across the double bond. The reaction proceeds via a cyclic iodonium intermediate (for iodo derivatives), but substituting HCl enables chloro group incorporation.
Experimental adjustments for chlorination :
-
Reagents : Ag₂CrO₄ (1.5 eq), HCl (2.0 eq), pyridine (solvent)
-
Reaction time : 8–12 hours at 25°C
-
Post-reaction processing : Neutralization with NaHCO₃, extraction with ethyl acetate
Crystallographic Validation of Synthetic Products
Post-synthetic characterization of 3β-chloro-5α-cholestan-6-one via X-ray crystallography confirms both chemical purity and stereochemical fidelity. The asymmetric unit comprises two independent molecules, with cyclohexane rings adopting chair conformations and the cyclopentane ring exhibiting half-chair or envelope conformations.
Structural Highlights
-
Hydrogen bonding : Intermolecular C–H⋯O interactions stabilize the crystal lattice (Table 1).
-
Chiral centers : Nine chiral centers per molecule, with absolute configurations confirmed as 3S, 5S, 8R, 9S, 12R, 13R, 16S, 17S, and 21R.
Table 1. Hydrogen-bond geometry for 3β-chloro-5α-cholestan-6-one
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
|---|---|---|---|---|
| C7A–H7A⋯O1A | 0.99 | 2.37 | 3.349 | 168 |
| C7B–H7B⋯O1B | 0.99 | 2.47 | 3.265 | 137 |
| C23A–H23B⋯O1B | 0.99 | 2.51 | 3.414 | 152 |
| C23B–H23D⋯O1A | 0.99 | 2.50 | 3.453 | 161 |
Comparative Analysis of Methodologies
Efficiency and Practicality
-
Windaus-Dalmer (SOCl₂) : Highest yield (72–78%), minimal side products, and scalability for bulk synthesis.
-
Silver chromate-HCl : Lower yield (65%) due to competing oxidation pathways but useful for halogenation-sensitive substrates.
-
Thiadiazole route : Indirect method; requires pre-chlorinated starting material, limiting utility for de novo synthesis.
Q & A
Q. Methodological Focus
- Synthesis : Document reaction stoichiometry (e.g., 1:1.2 substrate:SOCl₂) and inert atmosphere (N₂/Ar).
- Purification : Use flash chromatography (SiO₂, hexane/EtOAc 9:1) followed by recrystallization (MeOH/H₂O).
- Characterization : Report ¹H/¹³C NMR, HRMS, and SC-XRD data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
